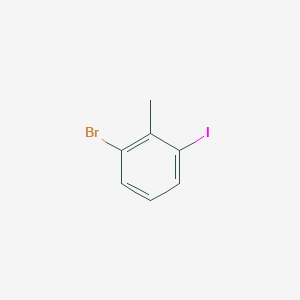

1-Bromo-3-iodo-2-methylbenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHKMTOSYFBPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540165 | |

| Record name | 1-Bromo-3-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97456-81-0 | |

| Record name | 1-Bromo-3-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Bromo 3 Iodo 2 Methylbenzene

Regioselective Halogenation Approaches to Substituted Methylbenzenes

Regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds. The directing effects of the substituents already present on the benzene (B151609) ring guide the position of incoming electrophiles. In the case of 2-methylaniline, a common precursor, the methyl group is an ortho-, para-director, while the amino group is also an ortho-, para-director. This dual influence requires careful selection of halogenation methods to achieve the desired substitution pattern.

Direct electrophilic halogenation of substituted methylbenzenes can be employed, but often leads to a mixture of products. For instance, the bromination of 2-methylaniline (o-toluidine) can be achieved using reagents like copper(II) bromide (CuBr₂). researchgate.net Studies have shown that using ionic liquids as solvents can promote high yields of the para-brominated product under mild conditions. researchgate.net For example, the reaction of 2-methylaniline with CuBr₂ in 1-hexyl-3-methylimidazolium (B1224943) bromide can yield the 4-bromo product in high percentages. researchgate.net

Similarly, direct iodination can be performed using various iodinating agents. N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is a common method for the iodination of activated aromatic rings. The reaction conditions, such as temperature and solvent, play a crucial role in controlling the regioselectivity.

Table 1: Direct Halogenation of 2-Methylaniline Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylaniline | CuCl₂ in ionic liquid | 4-Chloro-2-methylaniline | 91 | researchgate.net |

| 2-Methylaniline | CuBr₂ in ionic liquid | 4-Bromo-2-methylaniline | 95 | researchgate.net |

| 2-Methyl-3-fluoroaniline | I₂, KI, O₂ | 3-Fluoro-4-iodo-2-methylaniline | 78 |

This table is interactive. Click on the headers to sort the data.

A more controlled method for introducing halogens onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer or related reaction. libretexts.orglkouniv.ac.in This multi-step process offers excellent regioselectivity. The synthesis of 1-bromo-3-iodo-2-methylbenzene can be envisioned starting from a suitably substituted aniline (B41778) derivative.

The process begins with the diazotization of an arylamine, such as 2-bromo-6-methylaniline (B1334028) or 2-iodo-6-methylaniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). libretexts.org The resulting diazonium salt is then treated with a halogen source to replace the diazonium group. For instance, a Sandmeyer reaction using copper(I) bromide or copper(I) chloride can introduce bromine or chlorine. libretexts.org For iodination, the addition of potassium iodide is typically sufficient to displace the diazonium group. libretexts.org

This method allows for the precise placement of halogens, as the starting aniline can be synthesized with a specific substitution pattern.

Multi-Step Synthesis from Precursor Compounds

The synthesis of this compound often requires a multi-step approach, starting from more readily available precursors. These strategies involve a combination of halogenation, functional group interconversions, and other reactions.

Organolithium chemistry provides a powerful tool for the regioselective introduction of functional groups. rug.nl A common strategy involves the deprotonation of an aromatic C-H bond with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophilic halogen source. chemicalbook.com The position of lithiation is often directed by existing substituents on the ring.

For example, starting with a bromotoluene derivative, lithiation can occur at a specific position, followed by the addition of an iodine source like molecular iodine (I₂) or 1,2-diiodoethane (B146647) to introduce the iodine atom. The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

A reference example for a similar compound, 1-bromo-3-fluoro-4-iodo-2-methyl-benzene, demonstrates this approach. chemicalbook.com A solution of diisopropylamine (B44863) in THF is treated with n-butyllithium at -78°C, followed by the addition of 4-bromo-2-fluoro-1-iodobenzene. chemicalbook.com Subsequent quenching with methyl iodide yields the desired product. chemicalbook.com While this example illustrates the methodology, the synthesis of this compound would require a different set of starting materials and reaction steps.

Functional group interconversion is a key strategy in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comnumberanalytics.com In the context of synthesizing this compound, this could involve converting an amino group to a halogen via a Sandmeyer reaction, or oxidizing a methyl group to a carboxylic acid, which can then be used to direct further reactions before being removed or converted back.

A plausible route could start with the nitration of a suitable dichlorotoluene derivative, followed by reduction of the nitro group to an amine. This amino group can then direct subsequent halogenation steps or be converted to a halogen itself. The sequence of these reactions is crucial for achieving the desired final product.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is essential for maximizing the yield and purity of the target compound. researchgate.net Factors such as the choice of catalyst, solvent, temperature, and reaction time can have a significant impact on the outcome of a synthesis. researchgate.net

For halogenation reactions, the catalyst can influence regioselectivity. For instance, in the palladium-catalyzed arylation of benzo[b]thiophenes with 4-iodotoluene, the loading of the palladium catalyst was found to affect the regioselectivity of the product. researchgate.net While not directly related to the synthesis of this compound, this highlights the importance of catalyst optimization in controlling the outcome of reactions involving halogenated aromatics.

In lithiation reactions, the choice of base, solvent, and temperature is critical to avoid side reactions and ensure high yields. The stoichiometry of the reagents must also be carefully controlled.

Solvent Effects on Regioselectivity and Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing both the rate of reaction and the regiochemical outcome. The synthesis likely proceeds via electrophilic aromatic substitution, where the solvent can stabilize intermediates and influence the reactivity of the halogenating agent.

In the halogenation of toluene (B28343) and its derivatives, a range of solvents can be employed, with their polarity and coordinating ability playing a key role. For instance, in reactions involving N-halosuccinimides, the solvent can affect the activation of the halogenating agent by a metallic catalyst. acs.org The mechanism often involves the coordination of a catalyst to the carbonyl oxygen of the succinimide (B58015), a process that is sensitive to the solvent environment. acs.org

Research on the chlorination of toluene has shown that solvent choice can dictate the position of halogenation. Chlorinated solvents like dichloromethane (B109758) (CH2Cl2), chloroform (B151607) (CHCl3), and carbon tetrachloride (CCl4) tend to favor side-chain halogenation (α-chlorination). In contrast, polar, water-miscible solvents such as ethanol (B145695) (C2H5OH), methanol (B129727) (CH3OH), and acetonitrile (B52724) (CH3CN) promote substitution on the aromatic ring. rsc.org In one study, the highest conversion of toluene (98%) with high selectivity for aromatic chlorination (86%) was achieved using ethanol as a co-solvent. rsc.org

For bromination reactions, tetrahydrofuran (THF) has been identified as an effective solvent for the regioselective monobromination of electron-rich aromatic compounds using a catalytic amount of a hypervalent iodine(III) reagent. organic-chemistry.org In other studies on arene bromination, dichloromethane has been shown to provide superior yields compared to solvents like N,N-dimethylformamide (DMF), toluene, or THF.

The following table, derived from findings on analogous halogenation reactions, illustrates the impact of different solvents on reaction yields, providing a predictive framework for the synthesis of this compound.

Table 1: Effect of Solvent on Yield in Analogous Aromatic Halogenation Reactions

| Solvent | Reaction Type | Yield (%) | Observation |

|---|---|---|---|

| Dichloromethane (CH2Cl2) | Arene Bromination | 90% | Generally provides high yields in electrophilic bromination. |

| Tetrahydrofuran (THF) | Arene Bromination | Moderate | Effective for regioselective monobromination with specific catalytic systems. organic-chemistry.org |

| N,N-Dimethylformamide (DMF) | Arene Bromination | Low | Can be less effective compared to less polar solvents in certain systems. |

| Ethanol (C2H5OH) | Toluene Chlorination | High (Product Selectivity) | Favors aromatic ring substitution over side-chain halogenation. rsc.org |

| Acetonitrile (CH3CN) | Toluene Chlorination | High (Product Selectivity) | Also promotes aromatic ring substitution. rsc.org |

Temperature and Pressure Optimization for Enhanced Yields

Temperature is a crucial variable that must be precisely controlled to maximize the yield and purity of this compound. Halogenation reactions are often exothermic, and improper temperature management can lead to the formation of undesired isomers or poly-halogenated byproducts.

Typically, electrophilic aromatic halogenations are conducted at or below room temperature to enhance regioselectivity. libretexts.org For instance, the bromination of benzene and methylbenzene using a catalyst like aluminum chloride or iron proceeds at room temperature. libretexts.org In some highly reactive systems, cooling is necessary. For example, the synthesis of a related compound, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, involves a step carried out at a very low temperature of -78°C to ensure kinetic control and prevent side reactions.

Conversely, certain halogenation steps may require elevated temperatures to proceed at a practical rate, especially with less reactive substrates. Iodination of 2-methoxybenzaldehyde (B41997) with N-iodosuccinimide (NIS) in dichloromethane required a stoichiometric amount of catalyst and a reaction time of 6 hours, while in an ionic liquid, the reaction proceeded efficiently at a higher temperature of 70°C. acs.org The bromination and iodination of aromatic compounds using an orthoperiodic acid/sodium halide system in water are performed at room temperature and 70°C, respectively. researchgate.net

Pressure is generally not a primary parameter for optimization in liquid-phase aromatic halogenations, which are typically performed at atmospheric pressure.

The table below summarizes various temperatures used in relevant halogenation reactions, highlighting the typical range for optimizing the synthesis of substituted toluenes.

Table 2: Temperature Conditions in Analogous Halogenation Reactions

| Reaction | Temperature (°C) | Key Finding |

|---|---|---|

| Bromination of Methylbenzene | Room Temperature | Standard condition for electrophilic substitution with a catalyst. libretexts.org |

| Iodination of Aromatic Compounds | 70 | Higher temperature required for iodination compared to bromination in some systems. researchgate.net |

| Metalation/Methylation Step | -78 | Very low temperature used to ensure high selectivity and prevent decomposition of intermediates. |

| Fe(III)-catalyzed Iodination | 25 - 70 | Temperature depends on the reactivity of the aromatic substrate. acs.org |

| Benzylic Bromination (Side-chain) | Heat/Light | Radical conditions (heat/light) are required to favor side-chain substitution over ring substitution. jove.com |

Catalytic Approaches in Halogenation and Methylation Steps

The synthesis of this compound relies heavily on catalysis to activate the halogenating agents and control the regioselectivity of the substitution reactions.

Halogenation Catalysis: The introduction of bromine and iodine onto the toluene ring is typically achieved through electrophilic aromatic substitution, which requires a catalyst to polarize the halogen molecule and generate a potent electrophile.

Lewis Acids: Traditional and effective catalysts for bromination include Lewis acids such as iron(III) bromide (FeBr₃), iron(III) chloride (FeCl₃), or aluminum chloride (AlCl₃). libretexts.org Iron is often used in practice as it reacts with bromine to form the active catalyst FeBr₃ in situ. libretexts.org

Iron(III) Catalysis with N-Halosuccinimides: A modern approach involves the use of an iron(III) catalyst, such as iron(III) bis(trifluoromethanesulfonyl)imide [Fe(NTf₂)₃], with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). This system is highly efficient for the iodination and bromination of a wide range of aromatic compounds, often yielding a single regioisomer. acs.org

Hypervalent Iodine Reagents: An environmentally benign method for monobromination uses a catalytic amount of iodobenzene (B50100) with an oxidant like m-chloroperoxybenzoic acid (m-CPBA). This in situ generation of a hypervalent iodine reagent facilitates electrophilic substitution. organic-chemistry.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for halogenation under mild conditions. mdpi.com For instance, Eosin Y can be used as a photoredox catalyst for the bromination of benzylic C-H bonds. mdpi.com

Methylation Catalysis: If the synthesis starts from a pre-halogenated benzene derivative, the final step would be the introduction of the methyl group. A common strategy for this is a directed ortho-metalation followed by quenching with an electrophilic methyl source like methyl iodide. This process is not catalytic in the traditional sense but relies on stoichiometric organometallic intermediates.

The following table details various catalytic systems applicable to the synthesis of halogenated toluenes.

Table 3: Catalytic Systems for Halogenation and Related Reactions

| Catalyst System | Reaction Type | Function |

|---|---|---|

| FeBr₃ or Fe | Aromatic Bromination | Classic Lewis acid catalyst for electrophilic substitution. libretexts.org |

| Fe(NTf₂)₃ / NIS | Aromatic Iodination | Activates NIS for highly regioselective iodination. acs.org |

| Iodobenzene / m-CPBA | Aromatic Bromination | Forms a catalytic hypervalent iodine reagent for bromination. organic-chemistry.org |

| Eosin Y / Visible Light | Benzylic Bromination | Photoredox catalyst for radical-based side-chain halogenation. mdpi.com |

| n-Butyllithium | Metalation | Strong base for deprotonation prior to methylation (stoichiometric). |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Iodo 2 Methylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. libretexts.org The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com In the second step, a proton is eliminated from the carbon atom that formed the new bond, restoring the ring's aromaticity. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of this process are heavily influenced by the substituents already present on the ring. wikipedia.org

Methyl Group (-CH₃): The methyl group is an activating group. irjet.net It donates electron density to the ring primarily through an inductive effect (+I), stabilizing the positively charged arenium ion intermediate formed during electrophilic attack. masterorganicchemistry.com This electron donation increases the nucleophilicity of the ring, making the compound more reactive towards electrophiles than benzene itself. The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. irjet.net

The combined directing effects in 1-bromo-3-iodo-2-methylbenzene determine the likely sites for electrophilic attack. The available positions are C4, C5, and C6.

Position C4: Para to the methyl group (favorable), ortho to the iodine (favorable), and meta to the bromine (neutral).

Position C5: Meta to both the methyl group and the iodine (unfavorable), and para to the bromine (favorable).

Position C6: Ortho to the methyl group (favorable), but sterically hindered by the adjacent bromine atom. It is also meta to the iodine (unfavorable).

Considering these factors, electrophilic attack is most likely to occur at the C4 position, which benefits from the activating and directing effects of both the methyl and iodo substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -Br (Bromo) | Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para |

| -I (Iodo) | Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para |

The mechanism for electrophilic aromatic substitution on this compound follows the general two-step pathway. masterorganicchemistry.com

Formation of the Arenium Ion: The aromatic π-system acts as a nucleophile, attacking a strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The electrophile will preferentially add to the position most stabilized by the existing substituents, which is predicted to be the C4 position.

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon where the electrophile has attached. This is a fast step that restores the stable aromatic system. byjus.com

Nucleophilic Aromatic Substitution Reactions (SₙAr)

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. wikipedia.org The most common SₙAr mechanism is an addition-elimination process, which requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to facilitate the reaction. libretexts.orgnih.gov

The canonical SₙAr reaction proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. csbsju.edu

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group. libretexts.orgnumberanalytics.com These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org

This compound lacks such strong activating groups. The methyl group is electron-donating, which destabilizes the carbanionic intermediate, and the halogens are only weakly withdrawing. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution via the addition-elimination SₙAr mechanism under standard conditions. libretexts.orgnumberanalytics.com

For unactivated aryl halides like this compound, an alternative pathway for nucleophilic substitution involves the formation of a highly reactive benzyne (B1209423) intermediate. wikipedia.org This pathway is known as the elimination-addition mechanism. It typically requires a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂).

The mechanism involves two main stages:

Elimination: The strong base abstracts a proton from a position ortho to one of the halogen leaving groups. This is followed by the elimination of the halide ion (X⁻) to form a benzyne intermediate, which contains a formal triple bond within the aromatic ring.

Addition: The nucleophile then attacks one of the two carbons of the benzyne "triple bond," followed by protonation (usually from the solvent) to yield the final substitution product.

In this compound, there are protons ortho to both the bromine and iodine atoms. Elimination could therefore potentially lead to two different benzyne intermediates. The relative acidity of the ortho protons and the leaving group ability of the halides would determine the major pathway.

The relative reactivity of bromine and iodine as leaving groups is highly dependent on the reaction mechanism.

In a hypothetical SₙAr (addition-elimination) reaction: The rate-determining step is the initial attack of the nucleophile. wikipedia.orgmasterorganicchemistry.com The bond to the leaving group is not broken in this step. Highly electronegative substituents are better at stabilizing the anionic Meisenheimer complex. This leads to an unusual leaving group trend where fluoride (B91410) is often the best leaving group, followed by the other halogens: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is known as the "element effect" in SₙAr reactions. masterorganicchemistry.comnih.gov

In a benzyne (elimination-addition) mechanism: The rate-determining step can be either the proton abstraction or the elimination of the halide. The C-I bond is weaker than the C-Br bond, making iodide a better leaving group than bromide in the elimination step. Therefore, the reactivity order is typically the reverse of that seen in SₙAr: I > Br > Cl > F. numberanalytics.com

For this compound, if subjected to conditions favoring nucleophilic substitution (e.g., a strong base), the reaction would likely proceed via a benzyne intermediate. In this scenario, the carbon-iodine bond would be preferentially cleaved over the carbon-bromine bond, making iodine the superior leaving group. nih.gov

| Mechanism | Rate-Determining Step | Reactivity Order | Reason |

|---|---|---|---|

| SₙAr (Addition-Elimination) | Nucleophilic Attack | F > Cl ≈ Br > I | Stabilization of the anionic Meisenheimer complex by the electronegativity of the halogen. wikipedia.orgnih.gov |

| Benzyne (Elimination-Addition) | Elimination of Halide | I > Br > Cl > F | Based on carbon-halogen bond strength (weaker bonds break more easily). numberanalytics.com |

Cross-Coupling Reactions Utilizing this compound

This compound is a versatile building block in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility, enabling sequential and site-selective introduction of different molecular fragments.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used in pharmaceutical and materials chemistry due to its mild conditions and tolerance of various functional groups. nih.gov For substrates like this compound, the reaction offers a pathway to complex, sterically hindered biaryl compounds.

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. The catalytic cycle generally involves the oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Modern catalyst systems often employ sterically hindered and electron-rich phosphine (B1218219) ligands, which promote the crucial oxidative addition and reductive elimination steps. rsc.org Ligands developed by the Buchwald group, such as SPhos and XPhos, are particularly effective for coupling challenging substrates. libretexts.orgrsc.org Alternatively, ligand-free catalyst systems, for instance using palladium chloride (PdCl₂) in water, have been developed as milder and more environmentally friendly options. researchgate.net

| Palladium Source | Ligand | Typical Substrates | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Tri-tert-butylphosphine (P(tBu)₃) | Aryl chlorides, sterically hindered aryl bromides | High reactivity for challenging substrates. rsc.orgorganic-chemistry.org |

| Pd(OAc)₂ | SPhos or XPhos | Aryl chlorides, heteroaryl halides | Excellent yields under mild conditions, broad substrate scope. rsc.org |

| PdCl₂ | None (Ligand-free) | Aryl halides in aqueous media | Environmentally benign, mild room temperature conditions. researchgate.net |

| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl iodides and triflates | Reliable for coupling with primary amines. wikipedia.org |

A key feature of using this compound in Suzuki-Miyaura coupling is the potential for high regioselectivity. The relative reactivity of aryl halides towards oxidative addition to Pd(0) follows the general trend: C-I > C-OTf > C-Br >> C-Cl. nih.gov Consequently, the palladium catalyst will preferentially activate the more labile carbon-iodine bond over the more stable carbon-bromine bond.

This differential reactivity allows for the selective synthesis of a mono-arylated product, 3-bromo-2-methyl-1,1'-biphenyl, by using one equivalent of an arylboronic acid. This intermediate retains the bromine atom, which can then be used in a subsequent, different cross-coupling reaction to generate a non-symmetrical biaryl system. This stepwise approach provides a controlled route to complex molecular architectures. Research on analogous dihaloarenes, such as 2-bromo-4-iodo-quinoline, confirms that coupling occurs selectively at the iodide position. libretexts.org

The methyl group at the C2 position of this compound, being ortho to both the iodine and bromine substituents, introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst to the C-X bonds, thereby slowing the rate of oxidative addition. nih.gov Coupling of ortho-substituted aryl halides is known to be more challenging than for their para- or meta-isomers. nih.gov

To overcome this steric barrier, catalyst systems employing bulky ligands are often required. These ligands can create a more reactive, coordinatively unsaturated palladium center that facilitates the reaction. rsc.org For particularly demanding substrates, such as those with substitution at both ortho positions (e.g., 2,6-disubstituted aryl halides), successful coupling may necessitate the use of the more reactive aryl iodide and higher catalyst loadings to achieve reasonable yields. nih.gov

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne. gold-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction of this compound proceeds with high regioselectivity. The palladium catalyst selectively inserts into the C-I bond, allowing for the introduction of an alkyne moiety at the C3 position while leaving the C1-Br bond intact. This has been demonstrated in analogous systems like 2-bromo-4-iodo-quinoline, where alkynylation occurs exclusively at the site of the iodide. libretexts.org The resulting 1-bromo-2-methyl-3-(alkynyl)benzene is a valuable intermediate for further synthetic elaborations, such as intramolecular cyclizations or a second cross-coupling reaction at the bromide position.

| Reaction Type | Substrate | Reactive Site | Principle |

|---|---|---|---|

| Suzuki-Miyaura | This compound | C-I | Higher reactivity of C-I bond in oxidative addition. nih.gov |

| Sonogashira | This compound | C-I | Preferential oxidative addition at the C-I bond. libretexts.org |

| Buchwald-Hartwig | This compound | C-I | Selective activation of the more labile C-I bond. rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for preparing anilines and their derivatives, which are prevalent in pharmaceuticals and functional materials. wikipedia.org

When this compound is subjected to Buchwald-Hartwig conditions, selective amination is expected to occur at the more reactive C3 position (C-I bond). This allows for the synthesis of 3-amino-1-bromo-2-methylbenzene derivatives. The development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has expanded the scope of this reaction to include sterically hindered aryl halides and a wide variety of amine coupling partners. wikipedia.orgorganic-chemistry.org Studies on other dihaloarenes have demonstrated that regioselective monoamination is a viable strategy, further supporting the predicted outcome for this compound. rsc.org The remaining bromide can then be functionalized in a subsequent step, providing a modular approach to complex, multi-substituted aromatic compounds.

Heck Reactions with this compound

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org For a dihalogenated substrate like this compound, the reaction's primary point of interest is the chemoselectivity, given the two different halogen substituents. The reactivity of aryl halides in the oxidative addition step of the Heck catalytic cycle generally follows the order of C-I > C-OTf > C-Br >> C-Cl. liverpool.ac.uk Consequently, the carbon-iodine bond in this compound is expected to be significantly more reactive than the carbon-bromine bond under typical Heck conditions.

This differential reactivity allows for selective olefination at the C-3 position (the site of the iodine atom). By carefully controlling the reaction conditions, such as catalyst type, ligands, base, and temperature, it is possible to achieve monosubstitution, yielding a 3-alkenyl-1-bromo-2-methylbenzene derivative. The unreacted C-Br bond remains available for subsequent transformations.

The general mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgrsc.org

Oxidative Addition : The active Pd(0) catalyst inserts into the more reactive C-I bond of this compound to form an arylpalladium(II) intermediate.

Migratory Insertion (Carbopalladation) : The alkene coordinates to the palladium center and then inserts into the Pd-C bond. wikipedia.org

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex. liverpool.ac.uk This step largely dictates the regioselectivity and stereoselectivity of the product, with trans-isomers being predominantly formed. organic-chemistry.org

Reductive Elimination : The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, completing the cycle. liverpool.ac.uk

While phosphine-ligated palladium complexes are common, phosphine-free catalyst systems, sometimes used in ionic liquids or under microwave irradiation, have also been developed to promote Heck couplings. wikipedia.orgorganic-chemistry.orgscirp.org

| Parameter | Typical Conditions for Selective Heck Reaction | Reference |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precursors | liverpool.ac.uknih.gov |

| Ligand | Phosphines (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) | wikipedia.orgresearchgate.net |

| Base | Inorganic (e.g., K₂CO₃, NaOAc) or organic (e.g., Et₃N) | liverpool.ac.ukrsc.org |

| Solvent | Polar aprotic solvents (e.g., DMF, NMP, acetonitrile) | scirp.org |

| Alkene Partner | Acrylates, styrenes, or other activated alkenes | organic-chemistry.org |

| Selectivity | Preferential reaction at the C-I bond over the C-Br bond | liverpool.ac.uk |

Dual Catalytic Systems in Cross-Electrophile Coupling

Cross-electrophile coupling (CEC) is an emerging synthetic strategy that joins two different electrophiles under reductive conditions, avoiding the need for pre-formed organometallic reagents. wisc.eduwikipedia.org A significant challenge in CEC is achieving cross-selectivity over homodimerization. wisc.edu Dual catalytic systems, often employing two different transition metals, have proven highly effective in addressing this challenge by having each catalyst selectively activate one of the electrophiles. rsc.orgnih.gov

For a substrate like this compound, a dual catalytic approach can enable highly controlled, sequential functionalization. A common pairing is a nickel and a palladium catalyst. acs.orgchemrxiv.org In such systems, the nickel catalyst preferentially undergoes oxidative addition with the aryl bromide, while the palladium catalyst reacts with the more labile aryl iodide. wikipedia.org This orthogonal reactivity is the foundation for achieving selective cross-coupling. rsc.org

Another powerful approach involves a dual system of a nickel catalyst and a cobalt co-catalyst, which is effective for coupling aryl halides with alkyl halides. nih.govnih.gov Mechanistic studies indicate that the nickel catalyst activates the aryl halide, while the cobalt co-catalyst activates the alkyl halide. nih.govnih.gov This strategy allows for the precise, stepwise coupling of bromo(iodo)arenes with two different alkyl halides in a one-pot, three-component reaction. nih.govnih.govresearchgate.net For instance, a study on 1-bromo-2-iodo-4-methylbenzene, an isomer of the title compound, demonstrated a sequential coupling first with benzyl (B1604629) chloride and then with ethyl 4-bromobenzoate (B14158574) in high yield. chemrxiv.org This highlights the potential for this compound to act as a scaffold for building molecular complexity through programmed, dual-catalytic cross-couplings.

The general cycle for a Ni/Pd dual-catalyzed reaction between two aryl electrophiles (Ar¹-X¹ and Ar²-X²) can be summarized as:

Selective Oxidative Addition : Ni(0) reacts with Ar¹-X¹ and Pd(0) reacts with Ar²-X².

Transmetalation : The aryl group from the nickel complex is transferred to the palladium complex, forming a di-aryl palladium(II) species. wikipedia.org

Reductive Elimination : The di-aryl palladium(II) intermediate undergoes reductive elimination to yield the cross-coupled biaryl product (Ar¹-Ar²).

Catalyst Regeneration : A stoichiometric reductant (e.g., zinc or manganese) regenerates the active Ni(0) and Pd(0) catalysts. wikipedia.org

| Catalyst System | Coupling Partners | Mechanism Principle | Reference |

| Ni/Pd | Two different aryl (pseudo)halides | Orthogonal oxidative addition to Ni(0) and Pd(0) followed by transmetalation. | wikipedia.orgacs.org |

| Ni/Co | Aryl halide and alkyl halide | Ni catalyst activates the aryl halide; Co co-catalyst activates the alkyl halide. | nih.govnih.gov |

| Ni/Lewis Acid | Aryl halide and allylic alcohol | Aryl nickel intermediate reacts with Lewis acid-activated allylic alcohol. | rsc.org |

Oxidation and Reduction Pathways of this compound

The reactivity of this compound in oxidation and reduction reactions is dictated by its three key functional groups: the methyl group and the two halogen atoms.

Oxidation: The primary site for oxidation is the methyl group. Similar to other toluene (B28343) derivatives, the methyl group of this compound can be oxidized to a formyl group (-CHO) to yield 2-bromo-6-iodobenzaldehyde (B2483399) or further to a carboxyl group (-COOH) to form 2-bromo-6-iodobenzoic acid. wikipedia.org This transformation typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The choice of oxidant and reaction conditions can allow for selective conversion to either the aldehyde or the carboxylic acid. The aryl halides are generally stable under these oxidative conditions.

Reduction: Reduction pathways primarily involve the dehalogenation of the C-Br and C-I bonds. The relative ease of reduction for aryl halides is C-I > C-Br > C-Cl, a trend that mirrors their reactivity in oxidative addition. Therefore, selective reduction of the C-I bond is feasible, yielding 1-bromo-2-methylbenzene. This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with a Pd catalyst) under controlled conditions. More potent reducing systems, such as lithium aluminum hydride (LiAlH₄) or prolonged reaction times, could lead to the reduction of both halogen atoms, ultimately forming toluene.

| Reaction Type | Reagent(s) | Functional Group Targeted | Major Product(s) | Reference |

| Oxidation | KMnO₄, CrO₃ | Methyl group | 2-Bromo-6-iodobenzoic acid | wikipedia.org |

| Partial Oxidation | PCC, PDC | Methyl group | 2-Bromo-6-iodobenzaldehyde | wikipedia.org |

| Selective Reduction | H₂/Pd, mild conditions | Iodo group | 1-Bromo-2-methylbenzene | |

| Full Reduction | LiAlH₄, forceful conditions | Iodo and Bromo groups | Toluene |

Derivatization Strategies for Functionalization

This compound is a versatile building block in organic synthesis, with its functionalization primarily revolving around the differential reactivity of its C-I and C-Br bonds and the reactivity of its methyl group. This allows for a programmed, multi-step synthesis to create complex, highly substituted aromatic compounds.

Sequential Cross-Coupling: The most powerful derivatization strategy involves the sequential functionalization of the C-I and C-Br bonds. Due to the significantly higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, an initial reaction (e.g., Suzuki, Heck, Sonogashira) can be performed selectively at this position. liverpool.ac.uk The resulting bromo-substituted intermediate can then undergo a second, different cross-coupling reaction at the C-Br site, often under more forcing conditions. This stepwise approach provides access to a wide array of tri-substituted toluene derivatives that would be difficult to synthesize otherwise.

Functionalization via the Methyl Group: As discussed in the oxidation section, the methyl group can be converted into an aldehyde or a carboxylic acid. wikipedia.org These new functional groups open up a vast range of subsequent derivatization possibilities, including reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Dual-Catalytic Derivatization: As detailed in section 3.3.5, dual catalytic systems enable novel one-pot, multi-component derivatization pathways. For example, a Ni/Co dual system could facilitate a one-pot reaction of this compound with two different alkyl halides to produce a di-alkylated product in a single synthetic operation. nih.govchemrxiv.org

| Strategy | Reaction Type | Site of Functionalization | Potential Products | Reference |

| Sequential Functionalization | Suzuki Coupling, then Heck Coupling | 1. C-I bond2. C-Br bond | Arylated and alkenylated toluene derivatives | liverpool.ac.ukacs.org |

| Methyl Group Modification | Oxidation, then Amide Coupling | 1. -CH₃ to -COOH2. -COOH | N-substituted 2-bromo-6-iodobenzamides | wikipedia.org |

| One-Pot Derivatization | Dual Ni/Co Catalyzed CEC | C-I and C-Br bonds | Di-alkylated toluene derivatives | nih.govnih.gov |

| Halogen-Metal Exchange | Lithiation, then Electrophilic Quench | C-I or C-Br bond | Borylated, silylated, or other functionalized arenes |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-Bromo-3-iodo-2-methylbenzene, DFT calculations can reveal details about its frontier molecular orbitals and the influence of its substituents on the distribution of electron density. While specific DFT studies on this compound are not extensively documented in publicly available literature, principles from studies on related halogenated methylbenzenes can be applied to understand its properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For aromatic compounds, the HOMO is often associated with the electron-donating ability, while the LUMO represents the electron-accepting ability. In this compound, the HOMO is expected to be a π-orbital of the benzene (B151609) ring, and the LUMO a π*-antibonding orbital. The presence of halogen and methyl substituents will modulate the energies of these orbitals. ajchem-a.com The HOMO-LUMO gap can be calculated using DFT methods, and this value helps in predicting how the molecule will interact with other reagents. For instance, a lower HOMO-LUMO gap in a related compound, 1-Bromo-2-fluoro-4-iodo-3-methylbenzene, is suggested to be a result of the electron-withdrawing effect of iodine.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Correlates with chemical reactivity and stability. |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

The substituents on the benzene ring—a bromine atom, an iodine atom, and a methyl group—have distinct electronic effects that influence the electron distribution in this compound. These effects are a combination of induction and resonance. lasalle.edu

Inductive Effects: Both bromine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I) through the sigma bonds, decreasing the electron density of the aromatic ring. lasalle.edu

Methyl Group Effects: The methyl group is an electron-donating group through both inductive (+I) and hyperconjugation effects, which increases the electron density on the ring, particularly at the ortho and para positions. lasalle.edu

The interplay of these effects in this compound results in a complex electron density map. The iodine atom's larger size and polarizability compared to bromine can lead to different reactivities at the C-I versus the C-Br bond, a factor that is significant in cross-coupling reactions. The altered halogen positions in isomers are known to affect electronic distribution and steric hindrance, which in turn influences reactivity.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules and to explore reaction pathways. For this compound, MD simulations could be used to model its behavior in different solvents or to simulate its interaction with a catalyst surface during a chemical reaction. Such simulations provide a time-resolved picture of the molecular motions and can help in understanding the steric factors and conformational changes that influence reactivity. For instance, MD simulations on a related compound, (3-Bromocyclopentyl)methylbenzene, have been suggested to analyze ring puckering dynamics and steric effects. researchgate.net While specific MD studies on this compound are not readily found, this computational technique holds the potential to provide valuable insights into its reaction mechanisms.

Quantum-Chemical Methods for Thermochemical Properties

Quantum-chemical methods are instrumental in calculating the thermochemical properties of molecules, such as the enthalpy of formation. researchgate.netacs.org For halogen-substituted methylbenzenes, gas-phase enthalpies of formation have been successfully calculated using these methods. researchgate.netacs.org These theoretical calculations can be correlated with experimental data from techniques like transpiration to ensure internal consistency. researchgate.net Although a specific study detailing the thermochemical properties of this compound is not available, studies on a range of bromo- and iodo-substituted methylbenzenes have demonstrated the reliability of quantum-chemical methods for such predictions. researchgate.netacs.orgkpfu.ru

Table 2: Calculated Thermochemical Data for a Related Compound (Illustrative)

| Property | Compound | Calculated Value (kJ/mol) | Method |

|---|---|---|---|

| Gas-Phase Enthalpy of Formation | 1-Bromo-3-methylbenzene | 35.8 | Quantum-Chemical |

| Gas-Phase Enthalpy of Formation | 1-Iodo-3-methylbenzene | 80.1 | Quantum-Chemical |

Note: Data for related compounds from literature. Specific values for this compound would need to be calculated.

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling, often employing machine learning algorithms, is an emerging field in chemistry that aims to forecast the outcomes and selectivity of chemical reactions. arxiv.orgnih.gov By training models on large datasets of known reactions, it is possible to predict the products of new, unstudied reactions. For a molecule like this compound, which has multiple potential reaction sites (the C-Br bond, the C-I bond, and the aromatic ring), predictive models could be used to determine the most likely product under specific reaction conditions. These models can learn the subtle electronic and steric factors that govern selectivity. For example, in palladium-catalyzed cross-coupling reactions, the model might predict whether the reaction occurs preferentially at the more reactive C-I bond over the C-Br bond. chemrxiv.org While specific predictive models for this compound have not been published, the general success of these approaches in organic chemistry suggests they could be a valuable tool for designing synthetic routes involving this compound. arxiv.org

Advanced Applications in Chemical Research

Utilization as a Building Block in Complex Molecule Synthesis

1-Bromo-3-iodo-2-methylbenzene is a valuable building block for constructing complex molecular architectures. cymitquimica.comechemi.com The presence of two different halogen atoms at specific positions on the toluene (B28343) framework is the key to its synthetic utility. In metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi reactions, the C-I bond is significantly more reactive than the C-Br bond. chemrxiv.orgsmolecule.com This reactivity difference enables chemists to perform site-selective coupling reactions, first at the iodine-substituted position and subsequently at the bromine-substituted position, allowing for the controlled, stepwise assembly of intricate organic molecules.

This sequential reactivity is outlined in the following table, which highlights the typical conditions for selective cross-coupling reactions.

| Reaction Type | Target Bond | Catalyst/Reagents | Description |

| First Coupling | C-I | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Boronic Acid | The more labile C-I bond reacts preferentially under standard palladium catalysis. |

| Second Coupling | C-Br | More active Pd catalyst/ligand, Harsher Conditions | The more stable C-Br bond on the resulting molecule is functionalized. |

This table illustrates a generalized pathway for sequential cross-coupling reactions.

The structural framework of this compound is a feature found in various biologically significant molecules. Its role as a synthetic precursor allows researchers to access complex molecular scaffolds that are otherwise difficult to obtain. Research has indicated that the compound itself may act as a tyrosine kinase inhibitor, a class of molecules often targeted in cancer therapy. cymitquimica.com The ability to selectively functionalize the molecule makes it an ideal starting point for creating libraries of related compounds to screen for enhanced biological activity. evitachem.com A primary application is in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and can significantly influence the binding affinity of a drug to its target. smolecule.com

In the pharmaceutical industry, the development of efficient and controlled synthetic routes is paramount. This compound serves as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). echemi.comevitachem.com Its differential reactivity is exploited to construct complex drug candidates with high precision. nrochemistry.com For instance, a Suzuki coupling can be performed at the C-I position to introduce one aryl group, followed by a Buchwald-Hartwig amination at the C-Br position to install a nitrogen-containing moiety, a common sequence in the synthesis of modern pharmaceuticals. This step-wise approach is crucial for building the core structures of drugs used to treat a wide range of diseases. chemimpex.com

The utility of this compound extends to the agrochemical and fine chemical sectors. smolecule.comchemimpex.com In agrochemistry, novel herbicides, pesticides, and fungicides often feature complex, highly substituted aromatic cores. The controlled synthetic pathways enabled by this dihalogenated toluene are valuable for developing new crop protection agents. As a versatile intermediate, it is also used in the broader fine chemicals industry to produce specialty chemicals that require precise molecular architectures. cymitquimica.com

Role in Material Science and Advanced Materials Development

The unique electronic and physical properties imparted by the heavy halogen atoms make this compound and its derivatives of interest in material science. echemi.comevitachem.com The presence of bromine and iodine can influence properties such as density, refractive index, and electronic conductivity, making it a useful component in the design of advanced materials. chemimpex.com

This compound can be used as a monomer or a functional additive in the synthesis of specialty polymers. bldpharm.com Through cross-coupling polymerization reactions, it can be incorporated into the backbone of a polymer chain. The presence of halogen atoms can enhance the flame-retardant properties of the resulting material or serve as handles for post-polymerization modification, allowing for the fine-tuning of the polymer's physical or chemical characteristics. The use of similar halogenated aromatics is established in creating polymers with unique properties for specialized applications. smolecule.comchemimpex.com

While specific research on this compound in photoactive materials is not widely documented, its structural features suggest potential applications. Halogenated aromatic compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronics. chemimpex.com The heavy atoms can promote intersystem crossing, a photophysical process that can be useful in designing phosphorescent OLEDs. The general category of "Optical Materials" is listed as a potential application area for this compound. bldpharm.com

Furthermore, the rigid, anisotropic shape and high polarizability conferred by the aromatic ring and iodine atom are desirable features for molecules used in liquid crystals. beilstein-journals.orgnih.gov Although not a liquid crystal itself, it can be used as a core structure or building block for synthesizing more complex mesogenic molecules that form the basis of liquid crystal displays and other photonic devices. mdpi.com

Research in Halogen Chemistry and Halogen Bonding

The compound this compound is a subject of significant interest in the field of halogen chemistry, particularly in the study of halogen bonding and other non-covalent interactions. Its unique structure, featuring two different halogen atoms (bromine and iodine) attached to a benzene (B151609) ring alongside a methyl group, provides a valuable platform for investigating the nuances of these interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The electron density on a covalently bonded halogen atom is anisotropically distributed, leading to a region of lower electron density, often referred to as a "σ-hole," on the side of the halogen opposite to the covalent bond. acs.org This positive σ-hole can then interact favorably with an electron-rich atom or functional group. The strength of this interaction generally follows the trend I > Br > Cl > F, making the iodine and bromine atoms in this compound key players in its potential to form halogen bonds. acs.orgresearchgate.net

Detailed Research Findings

While specific experimental studies on this compound are not extensively documented in publicly available literature, a wealth of research on analogous bromo- and iodo-substituted aromatic compounds allows for a detailed extrapolation of its expected behavior and utility in research.

Dual Halogen Bonding Sites: The presence of both a bromine and an iodine atom on the same aromatic ring makes this compound an excellent candidate for studies on competitive and cooperative halogen bonding. The iodine atom, being more polarizable and having a more positive σ-hole, is expected to be the primary and stronger halogen bond donor compared to the bromine atom. acs.orgresearchgate.net Research on similar polyhalogenated compounds has shown that the electrostatic potential on the halogen atom is a key determinant of halogen bond strength. Electron-withdrawing substituents on the aromatic ring are known to enhance the positive character of the σ-hole, thereby strengthening the halogen bond. researchgate.net Conversely, electron-donating groups can diminish this effect. In this compound, the methyl group is a weak electron-donating group, which would slightly modulate the halogen bonding capabilities of the bromine and iodine atoms.

Steric Influence of the Methyl Group: The ortho-position of the methyl group relative to both the bromine and iodine atoms introduces steric hindrance. This steric crowding can influence the accessibility of the σ-holes on the halogen atoms, potentially affecting the geometry and strength of the halogen bonds formed. Computational studies on ortho-substituted halobenzenes are crucial for understanding the interplay between steric and electronic effects on these non-covalent interactions.

Role in Supramolecular Chemistry: The directional nature of halogen bonds makes them a powerful tool in crystal engineering and the design of supramolecular assemblies. acs.orgresearchgate.netnih.gov this compound could be utilized as a building block to construct complex, well-defined solid-state architectures. By co-crystallizing it with various halogen bond acceptors (e.g., pyridines, carbonyls, or other nucleophilic species), researchers can investigate the formation of one-dimensional chains, two-dimensional networks, or more intricate three-dimensional structures. The competition between the I···Acceptor and Br···Acceptor interactions would be a central theme in such studies.

Probing Halogen-Halogen Interactions: Beyond interactions with other Lewis bases, this compound is also a model for studying halogen-halogen interactions. These can be categorized based on the geometry of the interaction. Type I interactions involve symmetric contacts where the angle between the two C-X bonds is roughly equal, while Type II interactions are characterized by a "head-to-tail" arrangement where the electrophilic σ-hole of one halogen interacts with the electronegative equatorial region of another. scielo.org.mx The presence of both bromine and iodine allows for the investigation of both homo- (Br···Br, I···I) and hetero-halogen (I···Br) interactions within a crystal lattice.

Data Tables

To provide a quantitative perspective, the following tables summarize key properties related to halogen bonding in analogous systems.

Table 1: Calculated Halogen Bonding Interaction Energies in Model Systems

This table presents computed interaction energies (ΔE) for complexes of simple halobenzenes with a model halogen bond acceptor, formaldehyde. This data illustrates the relative strengths of halogen bonds formed by different halogens.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

| Iodobenzene (B50100) | Formaldehyde | -2.39 |

| Bromobenzene | Formaldehyde | -1.68 |

| Chlorobenzene | Formaldehyde | -1.15 |

Data extrapolated from computational studies on halobenzene-formaldehyde complexes. The negative values indicate an attractive interaction. acs.org

Table 2: Geometric Parameters of Halogen Bonds in Crystalline Adducts

This table shows typical halogen bond distances and angles observed in the crystal structures of co-crystals formed between halogenated benzenes and nitrogen-containing heterocyclic acceptors. These parameters are crucial for defining the geometry of these interactions.

| Halogen Bond Donor | Halogen Bond Acceptor | X···N Distance (Å) | C-X···N Angle (°) |

| 1,4-Diiodobenzene | Pyridine | ~2.8 | ~175 |

| 1,4-Dibromobenzene | Pyrazine | ~2.9 | ~170 |

| 1,3,5-Trifluoro-2,4,6-triiodobenzene | 4,4'-Bipyridine | ~2.75 | ~178 |

Data is representative of values found in crystallographic databases for similar co-crystals.

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Bromo-3-iodo-2-methylbenzene. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the hydrogen and carbon environments within the molecule, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the electronegativity and position of the halogen and methyl substituents. The carbon atom attached to the iodine would show a characteristic chemical shift, as would the carbon bonded to bromine. The methyl carbon will have a distinct signal in the aliphatic region of the spectrum. For example, in 4-bromo-2-iodo-1-methoxybenzene, the carbon chemical shifts are δ 57.0, 87.1, 112.4, 113.8, 132.6, 141.6, 157.9. rsc.org These values can serve as a reference for estimating the shifts in this compound.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~2.3-2.5 | Singlet | Methyl Protons |

| ¹H | ~7.0-7.8 | Multiplet | Aromatic Protons |

| ¹³C | ~20-25 | Quartet | Methyl Carbon |

| ¹³C | ~90-100 | Singlet | Carbon attached to Iodine |

| ¹³C | ~120-125 | Singlet | Carbon attached to Bromine |

| ¹³C | ~125-140 | Doublet | Aromatic CH Carbons |

| ¹³C | ~140-145 | Singlet | Quaternary Aromatic Carbon |

Note: The predicted values are estimates based on typical chemical shifts for similar structures and should be confirmed by experimental data. pdx.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound (C₇H₆BrI), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of approximately 296.93 g/mol . nih.govsapphirebioscience.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of similar intensity.

The fragmentation pattern in the mass spectrum can reveal the presence of the substituents and the benzene ring. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the methyl group. For example, the loss of a bromine atom would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the iodotoluene cation. Similarly, the loss of an iodine atom would yield a bromotoluene cation.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Notes |

| [M]⁺ | [C₇H₆⁷⁹BrI]⁺ | ~296 | Molecular ion peak |

| [M+2]⁺ | [C₇H₆⁸¹BrI]⁺ | ~298 | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | [C₇H₆I]⁺ | ~217 | Loss of Bromine |

| [M-I]⁺ | [C₇H₆Br]⁺ | ~169/171 | Loss of Iodine (shows Br isotope pattern) |

| [C₆H₃]⁺ | [C₆H₃]⁺ | ~75 | Benzene ring fragment |

Note: The m/z values are approximate and may vary slightly depending on the instrument and conditions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques for this purpose.

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC method would typically be employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The retention time of the compound can be adjusted by changing the composition of the mobile phase. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Purity levels of greater than 97% are often required for research applications.

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given that this compound is a relatively volatile compound, GC is a suitable method for its analysis. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). In GC-MS, the mass spectrometer provides structural information for each separated component, confirming the identity of the main peak as this compound and helping to identify any impurities. rsc.orgrsc.org Column chromatography with silica (B1680970) gel is also a common method for the purification of similar halogenated benzene derivatives.

Future Directions and Research Opportunities

Sustainable Synthesis of Halogenated Aromatics

The development of environmentally benign synthetic methods for halogenated aromatic compounds is a critical area of contemporary chemical research. Future investigations into the synthesis of 1-Bromo-3-iodo-2-methylbenzene should prioritize green chemistry principles to minimize environmental impact.

Key Research Objectives:

Biocatalytic Halogenation: The use of halogenase enzymes for the regioselective introduction of bromine and iodine onto an aromatic ring offers a promising green alternative to traditional methods. Research could focus on identifying or engineering halogenases capable of sequentially or selectively halogenating 2-methylbenzene derivatives.

Photocatalytic Approaches: Visible-light-mediated photocatalysis presents a powerful tool for forging carbon-halogen bonds under mild conditions. Future work could explore the development of photocatalytic systems for the direct and controlled bromination and iodination of toluene (B28343) or its derivatives to yield this compound, avoiding harsh reagents and high temperatures.

Greener Brominating and Iodinating Agents: The use of reagents like hydrogen peroxide in conjunction with halide sources is a more sustainable approach to halogenation compared to traditional methods that use elemental bromine or iodine. Optimizing these greener conditions for the specific synthesis of this compound would be a valuable contribution.

Table 1: Comparison of Traditional vs. Sustainable Halogenation Methods

| Feature | Traditional Halogenation | Sustainable Halogenation |

| Reagents | Elemental halogens (Br₂, I₂), strong Lewis acids | Halogenase enzymes, photocatalysts, H₂O₂/halide salts |

| Solvents | Often chlorinated solvents | Water, ethanol (B145695), or solvent-free conditions |

| Byproducts | Stoichiometric amounts of acid waste | Water, succinimide (B58015) (from N-halosuccinimides) |

| Energy Input | Often requires high temperatures | Ambient temperature, visible light irradiation |

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of two different halogen atoms on the benzene (B151609) ring of this compound allows for selective and sequential reactions, provided that highly efficient and selective catalytic systems are employed.

Key Research Objectives:

Palladium-Based Catalysts: Palladium catalysts are renowned for their efficacy in cross-coupling reactions. Research into novel palladium complexes with tailored ligands could enable highly selective activation of either the C-I or C-Br bond, allowing for the stepwise introduction of different functional groups.

Copper and Gold Catalysis: Copper and gold catalysts have emerged as powerful tools in organic synthesis. Investigating the potential of copper- or gold-based catalytic systems for the selective functionalization of this compound could lead to new and efficient synthetic methodologies.

Nanocatalysts: The use of palladium nanoparticles as catalysts for cross-coupling reactions is a rapidly developing field. Exploring the application of palladium nanocatalysts in reactions involving this compound could offer advantages in terms of catalytic activity, stability, and recyclability.

Exploration of New Reaction Pathways and Transformations

The unique substitution pattern of this compound opens the door to a variety of synthetic transformations beyond simple cross-coupling reactions.

Key Research Objectives:

Selective Cross-Coupling Reactions: A primary area of investigation lies in the development of highly selective cross-coupling reactions that can discriminate between the bromo and iodo substituents. This would allow for the controlled, stepwise synthesis of complex, unsymmetrically substituted biaryl compounds and other functionalized aromatics.

Synthesis of Fused Heterocyclic Systems: The ortho-relationship of the methyl and halogen groups could be exploited for the synthesis of novel heterocyclic compounds. For instance, intramolecular cyclization reactions following a primary functionalization at one of the halogen positions could lead to the formation of carbazole (B46965) or other fused aromatic systems.

Dihalogenated Building Blocks for Complex Molecules: Investigating the use of this compound as a foundational building block for the synthesis of more complex molecules, such as natural product analogs or pharmaceutically active compounds, is a promising avenue.

Interdisciplinary Research with Biological and Material Sciences

The functionalized aromatic structures that can be derived from this compound have potential applications in both medicinal chemistry and materials science.

Key Research Objectives:

Medicinal Chemistry: Aryl halides are common motifs in pharmaceutical compounds. The synthesis of a library of derivatives from this compound for biological screening could lead to the discovery of new drug candidates with unique pharmacological profiles.

Organic Electronics: Functionalized aromatic compounds are key components in organic light-emitting diodes (OLEDs) and other organic electronic devices. The unique substitution pattern of derivatives of this compound could be leveraged to create novel materials with tailored electronic and photophysical properties for applications in OLEDs. researchgate.netresearchgate.netrsc.orgjmaterenvironsci.comoled.com

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel bioactive compounds | Aryl halide core is a common feature in many drugs. |

| Materials Science | Development of new materials for OLEDs | Functionalized aromatics are crucial for charge transport and emission layers. researchgate.netresearchgate.netrsc.orgjmaterenvironsci.comoled.com |

| Agrochemicals | Creation of new pesticides or herbicides | Halogenated aromatics are prevalent in agrochemical compounds. |

Computational Chemistry for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the reactivity and selectivity of this compound in various chemical transformations.

Key Research Objectives:

Mechanistic Studies of Cross-Coupling Reactions: DFT calculations can be employed to elucidate the mechanisms of palladium-catalyzed cross-coupling reactions involving this compound. semanticscholar.orgnih.gov This can help in understanding the factors that govern the selective activation of the C-I versus the C-Br bond and guide the design of more efficient catalysts.

Predicting Reactivity and Regioselectivity: Computational models can be used to predict the most likely sites of reaction and the regioselectivity of various transformations, aiding in the strategic planning of synthetic routes.

In Silico Design of Novel Catalysts: Computational screening of potential catalyst structures can accelerate the discovery of new and improved catalytic systems for reactions involving this dihalogenated toluene.

By pursuing these future directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for the development of novel molecules with valuable applications across various scientific disciplines.

Q & A

Q. How does solvent polarity impact the compound’s reactivity in Ullmann coupling?

- Findings : Polar aprotic solvents (DMF, DMSO) accelerate Cu-mediated coupling by stabilizing the transition state. In DMF, coupling with o-iodoaniline achieves 92% yield vs. 65% in toluene .

Contradiction and Validation

Q. Why do some studies report conflicting melting points for this compound?

- Root Cause : Impurities from incomplete halogenation or solvent retention. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and DSC (sharp endotherm at 72–74°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.